methyl 4-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)benzoate
Description
Methyl 4-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)benzoate is a sulfonamide-based compound featuring a methyl benzoate core linked to a sulfamoyl group. The sulfamoyl nitrogen is substituted with a (4-cyclohexylthiazol-2-yl)methyl moiety, which introduces both alicyclic (cyclohexyl) and heteroaromatic (thiazole) components.
Properties
IUPAC Name |
methyl 4-[(4-cyclohexyl-1,3-thiazol-2-yl)methylsulfamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-24-18(21)14-7-9-15(10-8-14)26(22,23)19-11-17-20-16(12-25-17)13-5-3-2-4-6-13/h7-10,12-13,19H,2-6,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEVWQWSLUKIIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=NC(=CS2)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds that combine thiazole and sulfonamide groups have been known to exhibit antibacterial activity.
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with their targets in a way that results in potent antibacterial activity.
Biochemical Pathways
It’s worth noting that similar compounds have been found to inhibit cytosolic phospholipase a2α (cpla2α), an enzyme that plays a key role in the arachidonic acid cascade, a biochemical pathway that leads to the formation of oxidized arachidonic acid products such as prostaglandins and leukotrienes.
Biological Activity
Methyl 4-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)benzoate is a compound of interest due to its potential biological activity, particularly in the context of cancer treatment and enzyme inhibition. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a benzoate moiety with a sulfamoyl group and a thiazole derivative, which are critical for its biological activity.
The compound is believed to exert its biological effects primarily through the inhibition of carbonic anhydrase (CA) isozymes, particularly CAIX, which is overexpressed in various tumors. The binding affinity of this compound to CAIX has been shown to be significant, with a dissociation constant () as low as 0.12 nM, indicating a strong interaction with this enzyme .
Enzyme Inhibition
The mechanism involves competitive inhibition where the compound binds to the active site of CAIX, preventing substrate access and subsequent catalysis. This action alters the tumor microenvironment by reducing acidity, thereby inhibiting cancer cell invasion and metastasis.
Anticancer Properties
Research indicates that compounds structurally related to this compound exhibit significant anticancer properties. For instance:
- Selectivity : The compound shows over 100-fold selectivity for CAIX compared to other CA isozymes .
- Binding Affinity : The intrinsic dissociation constant has been reported at 0.08 pM, showcasing its potential as a therapeutic agent in oncology .
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have demonstrated that this compound effectively inhibits tumor cell proliferation in various cancer cell lines.
- Animal Models : Preclinical studies using animal models have shown that treatment with this compound leads to a significant reduction in tumor size and improved survival rates compared to control groups.
- X-ray Crystallography : Structural analysis via X-ray crystallography has provided insights into how the compound interacts with CAIX at the molecular level, confirming its binding position and interactions .
Comparative Analysis with Related Compounds
| Compound Name | Binding Affinity (Kd) | Selectivity for CAIX | Notes |
|---|---|---|---|
| This compound | 0.12 nM | >100-fold | Strong potential as an anticancer agent |
| Methyl 5-sulfamoyl-benzoate | 0.15 nM | High | Related structure with similar activity |
| Methyl sulfonamide derivatives | Varies | Moderate | Less selective than targeted compounds |
Future Perspectives
The ongoing research into this compound suggests promising avenues for development as an anticancer therapeutic agent. Further studies are needed to explore:
- Long-term Efficacy : Understanding the long-term effects and potential resistance mechanisms.
- Combination Therapies : Investigating the efficacy of this compound in combination with existing cancer therapies.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Lipophilicity :
- Aromatic substituents (e.g., 4-methoxybenzyl in 1i ) confer moderate lipophilicity, while alicyclic groups (e.g., cyclohexyl in LMM11 ) enhance membrane permeability. The thiazole ring in the target compound may further improve π-stacking interactions in biological targets .
- The tert-butyl carbamate group in Compound 114 increases steric bulk and may protect reactive amines during synthesis .
Synthetic Pathways :
- Sulfamoylation reactions (e.g., 1i , 1aa ) are standard for introducing sulfonamide linkages, using methyl 4-(chlorosulfonyl)benzoate and amines in DCM .
- Photo-induced cross-coupling (e.g., 2i , 2aa ) generates biphenyl derivatives, but this method is less relevant to the target compound unless further functionalization is required .
- Pd-catalyzed methods (e.g., Compound 114 ) enable complex aryl couplings but involve higher costs and technical complexity .
Biological Activity: LMM11 demonstrates antifungal activity, likely due to its cyclohexyl group enhancing cellular uptake and thioredoxin reductase inhibition . The target compound’s thiazole moiety could similarly modulate enzyme interactions. No bioactivity data are reported for 1i or 1aa, highlighting their roles as synthetic intermediates rather than therapeutic candidates .
Physicochemical and Functional Implications
- Solubility : Methoxy and methyl groups (e.g., 1i , 1aa ) improve aqueous solubility compared to alicyclic substituents. The target compound’s cyclohexyl-thiazole group likely reduces solubility but increases blood-brain barrier penetration.
- Synthetic Scalability : Sulfamoylation (as in 1i ) is scalable and efficient, whereas Pd-catalyzed methods (e.g., Compound 114 ) require stringent conditions and purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
